
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is notable for its unique structure, which includes an amino group attached to a cyclohexane ring, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester typically involves the esterification of beta-Aminocyclohexanepropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
beta-Aminocyclohexanepropanoic acid+EthanolH2SO4(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Hydrolysis: beta-Aminocyclohexanepropanoic acid and ethanol.
Reduction: beta-Aminocyclohexanepropanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
科学的研究の応用
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism by which (betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
類似化合物との比較
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester can be compared with other similar compounds such as:
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl Propionate: Similar in structure but with a different alkyl chain, used in the food industry.
The uniqueness of this compound lies in its amino group attached to the cyclohexane ring, which imparts distinct chemical and biological properties not found in simpler esters.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
ethyl (3S)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChIキー |
OPYRHFMTVLVICO-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1CCCCC1)N |
正規SMILES |
CCOC(=O)CC(C1CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


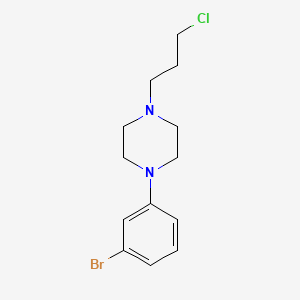
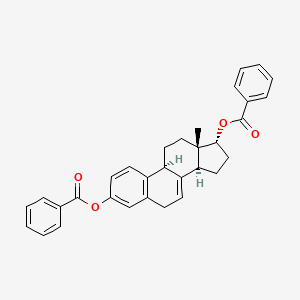
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
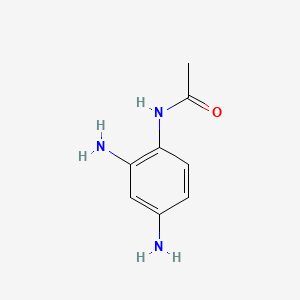
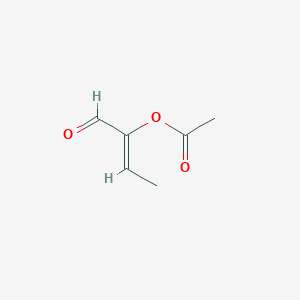
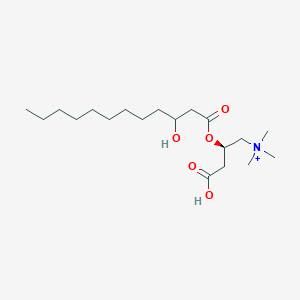

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
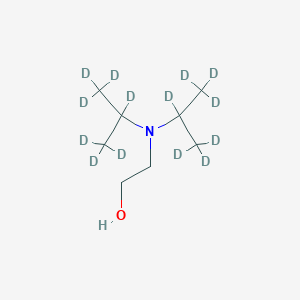

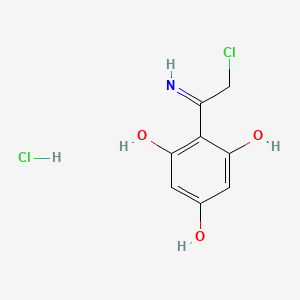
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
